molecular formula C13H13F2N3O B6647279 N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide

Número de catálogo B6647279
Peso molecular: 265.26 g/mol
Clave InChI: FZVXQKLUWGTKPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has gained considerable attention in the scientific community due to its unique mechanism of action. It is a small molecule that selectively targets the metabolic pathways of cancer cells, leading to their death. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer.

Mecanismo De Acción

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide targets the mitochondrial tricarboxylic acid cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to the disruption of the energy metabolism of cancer cells, which rely heavily on these enzymes for their energy needs. The inhibition of these enzymes leads to the accumulation of reactive oxygen species, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in cancer cell survival. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has also been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide is its selectivity towards cancer cells, which minimizes its toxicity towards normal cells. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has also shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer. However, one of the limitations of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide is its poor solubility, which can affect its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the research and development of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. Finally, the combination of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide with other anticancer drugs is an area of interest, as it has shown to enhance the efficacy of other anticancer drugs.

Métodos De Síntesis

The synthesis of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide involves the reaction of 5,6-difluorobenzimidazole with cyclopropylamine and acryloyl chloride. The resulting product is purified through column chromatography to obtain pure N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. The synthesis method of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been optimized to improve its yield and purity, making it more suitable for large-scale production.

Aplicaciones Científicas De Investigación

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been tested in various cancer cell lines, including pancreatic cancer, leukemia, and lymphoma, and has shown significant antitumor activity.

Propiedades

IUPAC Name

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c14-9-5-11-12(6-10(9)15)18(7-16-11)4-3-13(19)17-8-1-2-8/h5-8H,1-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVXQKLUWGTKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C=NC3=CC(=C(C=C32)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.